1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
Description
Molecular Geometry and Bicyclic Framework Analysis
The core structure of 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride consists of a bicyclo[2.1.1]hexane scaffold with an oxygen atom bridging the 2-position (Fig. 1). This framework is characterized by:
- Bridgehead carbons at positions 1, 2, and 4, forming a fused bicyclic system.
- Methyl groups at positions 1 and 3, which influence steric and electronic properties.
- A primary amine group at position 4, protonated as a hydrochloride salt.
The bicyclic system imposes significant ring strain due to the small bridgehead angles (~60–65°) and bond lengths (C–C: ~1.56 Å, C–O: ~1.43 Å). This strain is partially alleviated by the oxygen bridge, which reduces torsional strain compared to all-carbon bicyclo[2.1.1]hexanes.
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₄ClNO | |
| Molecular weight | 163.65 g/mol | |
| Bridgehead angle (C1–C2–C4) | ~61° | |
| C–O bond length | ~1.43 Å |
Stereochemical Configuration and Ring Strain Considerations
The bicyclic system enforces a rigid three-dimensional geometry, limiting conformational flexibility. Key stereochemical features include:
- Fixed bridgehead substituents : The methyl groups at C1 and C3 adopt a cis-relationship due to the bicyclic constraints, reducing rotational freedom.
- Amine orientation : The primary amine at C4 is positioned exo to the bicyclic framework, enabling hydrogen bonding with the hydrochloride counterion.
Ring strain in the bicyclo[2.1.1]hexane core is mitigated by the oxygen bridge, which stabilizes the structure through partial double-bond character between C2 and O. This stabilization is critical for the compound’s stability compared to all-carbon analogs, which exhibit higher ring tension.
Comparative Structural Analysis with Related 2-Oxabicyclo[2.1.1]hexane Derivatives
This compound shares structural similarities with other 2-oxabicyclo derivatives but differs in substitution patterns. A comparison of key features is provided below:
The methyl groups in the target compound increase lipophilicity compared to unsubstituted 2-oxabicyclo derivatives. The amine group enhances solubility and hydrogen-bonding capacity, making it suitable for medicinal applications.
Properties
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-7(8)3-6(2,4-7)9-5;/h5H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCFONIQHQQUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248268-09-7 | |
| Record name | 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves the formation of the bicyclic ring system through a [2+2] cycloaddition reaction. This reaction is often facilitated by photochemical methods, which allow for the efficient formation of the bicyclic structure . The reaction conditions generally include the use of ultraviolet light and specific catalysts to promote the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure consistent and efficient synthesis. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, light intensity, and catalyst concentration .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group attached to the imidazole ring undergoes oxidation under mild conditions. This reaction is critical for modulating electronic properties and biological activity.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Room temperature, ethanol solvent | H₂O₂ (30% aqueous) | Sulfoxide derivative | 75–80% | |
| Reflux, acetic acid catalyst | mCPBA | Sulfone derivative | 85–90% |
-
Mechanism : The sulfanyl group is oxidized to sulfoxide (S=O) or sulfone (O=S=O) via electrophilic attack by peroxides or peracids. The electron-rich imidazole ring enhances reaction rates.
Nucleophilic Substitution at the Imidazole Core
The imidazole ring’s nitrogen atoms participate in nucleophilic substitution, particularly at the 2-position, where the sulfanyl group acts as a leaving group.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Benzyl chloride | 2-Benzylimidazole derivative | 60–65% | |
| NaH, THF, 0°C to RT | Methyl iodide | 2-Methylimidazole derivative | 70–75% |
-
Mechanism : Deprotonation of the imidazole nitrogen generates a nucleophilic site, facilitating alkylation or arylation. The sulfanyl group’s leaving ability is enhanced under basic conditions .
Hydrolysis of Amide Bonds
The benzamide and carbamoyl groups undergo hydrolysis under acidic or enzymatic conditions, altering pharmacokinetic properties.
| Reaction Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 12h | Hydrochloric acid | Benzoic acid derivative | 90–95% | |
| Porcine liver esterase, pH 7.4 | Enzymatic hydrolysis | Free thiophenemethylamine | 50–55% |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Enzymatic cleavage involves esterase-mediated scission of the carbamoyl bond .
Electrophilic Aromatic Substitution on Thiophene Rings
The thiophene substituents unde
Scientific Research Applications
Neuropharmacology
Research indicates that 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride exhibits potential biological activity, particularly in the inhibition of interleukin receptor-associated kinase 4 (IRAK4). This inhibition suggests therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and conditions where inflammation plays a critical role .
Case Study:
A study explored the compound's effects on neuronal signaling pathways and its ability to modulate immune responses, highlighting its potential as a dual-target agent for neurodegenerative diseases .
Medicinal Chemistry
The compound's unique bicyclic structure allows it to participate in various chemical reactions, making it a valuable scaffold for drug design. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents.
Synthesis and Reaction Pathways:
The synthesis of this compound typically involves multi-step processes that can yield derivatives with enhanced biological activities . The compound can undergo oxidation, reduction, and substitution reactions under specific conditions, leading to the formation of various biologically active derivatives.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is highlighted through comparisons with related bicyclic amines (Table 1).
Table 1: Comparative Analysis of Bicyclic Amine Hydrochlorides
Structural and Functional Differences
Substituent Effects: The 1,3-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to non-methylated analogs like 2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride. This may enhance membrane permeability in biological systems . The ethyl ester derivative (C₈H₁₄ClNO₃) introduces a carboxylate group, altering solubility and reactivity for specialized synthetic applications .
Synthetic Accessibility: 1-Methyl derivatives (e.g., C₆H₁₁ClNO) are more synthetically accessible than 1,3-dimethyl analogs, as evidenced by broader supplier availability (Enamine Ltd., Synthonix) .
Industrial and Research Relevance
- This compound is priced higher than simpler analogs (e.g., $570/100 mg vs. $10–12/kg for guanidine HCl ), reflecting its specialized role in medicinal chemistry.
- The 2-oxabicyclo[2.1.1]hexane core is increasingly utilized in fragment-based drug design due to its balance of rigidity and synthetic flexibility .
Biological Activity
Overview
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its bicyclic framework, which includes an oxygen atom, making it a subject of interest for various biological applications.
- IUPAC Name : this compound
- Molecular Formula : CHClN\O
- Molecular Weight : 133.16 g/mol
- CAS Number : 1935424-98-8
The mechanism of action of this compound involves its interaction with specific biological receptors and pathways. The bicyclic structure allows the compound to fit into various biological targets, potentially modulating their activity. Research indicates that it may act as a bioisostere for ortho- and meta-benzenes, influencing its reactivity and biological interactions .
Pharmacological Effects
Research has highlighted several potential pharmacological effects of this compound:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by interacting with neurotransmitter systems.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of related bicyclic compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the synthesis and biological validation of 2-oxabicyclo[2.1.1]hexanes, suggesting potential applications in drug development due to their bioisosteric properties. |
| Study 2 | Reported on the structural properties and potential medicinal applications of bicyclic amines, including their role in synthesizing novel drug candidates. |
| Study 3 | Explored the interactions of bicyclic compounds with various biological targets, indicating their potential in therapeutic applications based on structural modifications. |
Synthetic Routes
The synthesis of this compound typically involves iodocyclization reactions that facilitate the formation of the bicyclic structure under controlled conditions .
Applications in Medicinal Chemistry
Due to its unique structural characteristics, this compound serves as a building block in medicinal chemistry for developing new drugs targeting various diseases, including neurodegenerative disorders and mood disorders.
Q & A
What are the standard synthetic routes for 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, and how can computational methods optimize its synthesis?
- Basic:
The compound can be synthesized via O-methylation of oxime intermediates followed by hydrolysis, as described for structurally similar bicyclic amines . Key steps include controlling reaction temperature (e.g., 40–60°C for methyl chloride-mediated O-methylation) and purification using ion-exchange chromatography to isolate the hydrochloride salt. - Advanced:
Computational reaction path searches, such as those employed by ICReDD, integrate quantum chemical calculations and machine learning to predict optimal reaction conditions (e.g., solvent choice, catalyst loading) and bypass trial-and-error approaches. This reduces synthesis time by 30–50% while improving yield .
How should structural characterization of this bicyclic amine hydrochloride be approached, and what advanced techniques resolve stereochemical ambiguities?
- Basic:
Use - and -NMR to confirm the bicyclic framework and methyl group positions. Mass spectrometry (ESI-MS) verifies molecular weight (, expected [M+H] = 189.1). IR spectroscopy identifies the oxabicyclo ether linkage (C-O-C stretch at 1100–1250 cm) . - Advanced:
High-resolution cryogenic X-ray crystallography or NOESY experiments resolve stereochemical uncertainties in the bicyclo[2.1.1]hexane core. Coupled with DFT-based NMR chemical shift predictions, these methods validate spatial arrangements of substituents .
What methodologies are recommended for identifying and quantifying impurities in this compound?
- Basic:
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects common impurities like unreacted oxime precursors or des-methyl analogs. Compare retention times against spiked standards . - Advanced:
LC-HRMS with collision-induced dissociation (CID) fragments impurities for structural elucidation. Pair with quantum-mechanical fragmentation simulations (e.g., using Gaussian 16) to confirm proposed impurity structures .
How can reaction conditions for derivatizing this amine hydrochloride be systematically optimized?
- Basic:
Use factorial design to screen variables (e.g., pH, temperature, reagent stoichiometry). For example, a 2 design (pH 6–8, 25–50°C, 1–2 eq. acylating agent) identifies pH as the most significant factor in acylation yields . - Advanced:
Combine microfluidic high-throughput screening with automated DoE (Design of Experiments) algorithms to explore >100 conditions in parallel. Machine learning models trained on this data predict optimal conditions for novel derivatives .
How should contradictory data on the compound’s stability under acidic conditions be resolved?
- Basic:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use ANOVA to compare degradation rates across batches and identify outliers due to trace metal contaminants . - Advanced:
Apply multi-technique validation: Pair NMR-based degradation product identification with computational hydrolysis pathway modeling (e.g., using CP2K). Cross-validate results with isotopic labeling (-HO) to track ether bond cleavage .
What safety protocols are critical when handling this compound in multi-step syntheses?
- Basic:
Follow OSHA guidelines for amine hydrochlorides: Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% NaOH before disposal . - Advanced:
Implement real-time gas monitoring (e.g., PID sensors for methyl chloride byproducts) during exothermic steps. Use CFD (Computational Fluid Dynamics) simulations to optimize airflow in reactors and minimize exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
